molecular formula C20H16N2O B597316 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine CAS No. 1207839-26-6

7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine

Cat. No. B597316
Key on ui cas rn: 1207839-26-6
M. Wt: 300.361
InChI Key: YGZQCFGCGOSEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455477B2

Procedure details

To a solution of bromoacetaldehyde dimethyl acetal (0.16 mL, 1.38 mmol) in water (2 mL) was added hydrochloric acid (0.046 mL, 0.276 mmol). After stirring at room temperature for 2 hours, the reaction was heated to 80° C. for 40 mins to give a clear solution. The reaction was cooled down to room temperature, and sodium bicarbonate (147 mg, 1.75 mmol) was added, followed by a solution of 6-(benzyloxy)-4-phenylpyridin-2-amine (254 mg, 0.919 mmol) in 1,4-dioxane (2 mL). The reaction was stirred overnight at ambient temperature, then diluted with ethyl acetate, filtered and concentrated. The residue was purified by column chromatography on silica gel (methanol/ethyl acetate gradient) to give 5-(benzyloxy)-7-phenylimidazo[1,2-a]pyridine. LRMS (ESI) calculated for C20H17N2O [M+H]+, 301.1; found 301.0.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Name
6-(benzyloxy)-4-phenylpyridin-2-amine
Quantity
254 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4]Br.Cl.C(=O)(O)[O-].[Na+].[CH2:14]([O:21][C:22]1[N:27]=[C:26]([NH2:28])[CH:25]=[C:24]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.O1CCOCC1.C(OCC)(=O)C>[CH2:14]([O:21][C:22]1[N:27]2[CH:3]=[CH:4][N:28]=[C:26]2[CH:25]=[C:24]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:23]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.16 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
0.046 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
147 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
6-(benzyloxy)-4-phenylpyridin-2-amine
Quantity
254 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC(=N1)N)C1=CC=CC=C1
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 80° C. for 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to room temperature
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (methanol/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=2N1C=CN2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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